molecular formula C21H24N2O4 B2535112 [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate CAS No. 926124-13-2

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate

Cat. No. B2535112
CAS RN: 926124-13-2
M. Wt: 368.433
InChI Key: LCKCMUIQQBPDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
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Scientific Research Applications

Crystal Packing and Molecular Interactions

The compound showcases unique crystal packing mechanisms, emphasizing non-traditional bonding interactions such as N⋯π and O⋯π, rather than direct hydrogen bonding. This indicates a potential avenue for designing novel molecular architectures and understanding molecular assembly in solid-state chemistry. Studies exemplify how ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its variants form complex crystal structures through these interactions, highlighting the relevance in materials science for creating specific molecular arrangements with desired properties (Zhang, Wu, & Zhang, 2011).

Asymmetric Catalysis

This compound has been utilized in the synthesis of optically enriched cyclohexenes through highly enantioselective annulations, catalyzed by amino acid-based bifunctional phosphines. The ability to produce compounds with high enantioselectivity is crucial in the pharmaceutical industry for the development of drugs with improved efficacy and reduced side effects. This application demonstrates the compound's role in facilitating reactions that are significant for creating chiral molecules (Zhong, Han, Wang, & Lu, 2012).

Ligand Design in Asymmetric Catalysis

The resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis highlights the compound's utility in chiral resolution and synthesis. Enantiopure derivatives have been employed in catalyzed asymmetric reactions, showcasing the compound's versatility in synthesizing enantiomerically pure molecules, a fundamental aspect of medicinal chemistry and drug development (Schiffers et al., 2006).

Antioxidant and Anti-inflammatory Activities

Research into the synthesis and evaluation of conjugates of amino acids with N-Aroyl-N, N′-Dicyclohexyl Urea, derived from similar structural motifs, has demonstrated significant antioxidant and anti-inflammatory activities. These findings open pathways for the development of new therapeutic agents, highlighting the compound's potential in biomedical applications (Sahoo, Subudhi, & Swain, 2011).

properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-14-26-18-9-6-17(7-10-18)8-11-20(25)27-15-19(24)23-21(16-22)12-4-3-5-13-21/h2,6-11H,1,3-5,12-15H2,(H,23,24)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKCMUIQQBPDGG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=CC(=O)OCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/C(=O)OCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.